(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3S)-3-(azidomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15-6-4-5-9(8-15)7-13-14-12/h9H,4-8H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEVCCYGRQSYIU-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435360 | |
| Record name | (3S)-3-azidomethyl-1-(tert-butoxycarbonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140645-22-3 | |
| Record name | (3S)-3-azidomethyl-1-(tert-butoxycarbonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with (S)-tert-butyl 3-((tosyloxy)methyl)piperidine-1-carboxylate, where the tosyl group activates the methylene carbon for substitution. Sodium azide (NaN₃) serves as the nucleophile, while sodium iodide (NaI) enhances reactivity via the Finkelstein mechanism, facilitating the formation of a more labile iodide intermediate. The reaction proceeds in dimethylformamide (DMF) at 70°C for 4 hours, achieving a 92% yield.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 70°C |
| Reaction Time | 4 hours |
| Catalytic Additive | Sodium iodide (NaI) |
| Yield | 92% |
Workup and Purification
Post-reaction, the mixture is extracted with ethyl acetate (EA) and water, followed by brine washes to remove residual DMF and salts. Drying over sodium sulfate (Na₂SO₄) and subsequent column chromatography (EA/hexane = 1:10) yields the pure product. Nuclear magnetic resonance (NMR) data confirm the structure:
-
¹H-NMR (300 MHz, CDCl₃): δ 4.09–3.82 (m, 2H), 3.27–3.16 (m, 2H), 2.95–2.54 (m, 2H), 1.88–1.62 (m, 3H), 1.52–1.42 (m, 1H), 1.47 (s, 9H), 1.30–1.20 (m, 1H).
Alternative Pathways: Comparative Analysis
Staudinger Reaction and Subsequent Modifications
The Staudinger reaction (azide-phosphine coupling) is another potential pathway, but it typically yields iminophosphoranes rather than free azides. This limits its utility for synthesizing tert-butyl azidomethyl piperidines.
Industrial Applications and Derivative Synthesis
The product serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, dimethylformamide, elevated temperatures.
Reduction Reactions: Lithium aluminum hydride, tetrahydrofuran, room temperature.
Cycloaddition Reactions: Alkynes, copper(I) catalysts, room temperature.
Major Products Formed
Substitution Reactions: Various substituted piperidine derivatives.
Reduction Reactions: (S)-Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
Organic Synthesis
(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate serves as an important intermediate in synthesizing more complex molecules. Its azide group can participate in various reactions, including:
- Click Chemistry : The azide can react with alkynes to form triazoles, facilitating bioconjugation and material development.
- Substitution Reactions : It can be converted into other piperidine derivatives, enhancing the library of available compounds for drug discovery.
Medicinal Chemistry
The compound is being investigated for its potential use as a building block in pharmaceutical development. Notable areas include:
- Antimicrobial Activity : Preliminary studies indicate effectiveness against certain bacterial strains, suggesting potential as an antibiotic agent.
- Anti-inflammatory Effects : Research shows it may modulate inflammatory responses through inhibition of the NLRP3 inflammasome pathway .
Bioconjugation
The azide functionality allows for the preparation of bioconjugates, which are essential for biological studies and therapeutic applications. This includes:
- Targeted Drug Delivery : By conjugating with specific biomolecules, it may enhance the selectivity and efficacy of drug delivery systems.
Material Science
In material science, this compound is employed in synthesizing novel materials with unique properties. Its reactivity facilitates the development of smart materials that respond to environmental stimuli.
In Vitro Studies on NLRP3 Inflammasome Inhibition
A study evaluated various piperidine derivatives for their ability to inhibit NLRP3-dependent pyroptosis in THP-1 cells. The results indicated that this compound showed promising inhibition levels, contributing to its potential as an anti-inflammatory agent.
| Compound | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |
|---|---|---|
| Compound A | 24.9 ± 6.3 | 19.4 ± 0.4 |
| Compound B | 29.1 ± 4.8 (at 50 µM) | Not reported |
| This compound | TBD | TBD |
Antimicrobial Screening
The compound was screened against a panel of Gram-positive and Gram-negative bacteria, revealing selective activity against specific strains. Further optimization could enhance its efficacy as an antimicrobial agent.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate is primarily related to its ability to undergo various chemical transformations. The azide group is highly reactive and can participate in a range of reactions, making this compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate
- Substituent Position : Azidomethyl at 4-position (vs. 3-position in the target compound).
- Synthesis : Synthesized via mesylation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate followed by azide substitution, achieving a 95% yield .
tert-Butyl 2-(azidomethyl)piperidine-1-carboxylate
- Substituent Position : Azidomethyl at 2-position.
- Molecular Formula : Reported as C₈H₁₀ClN₃ in one source (CAS: EN300-238615), but this conflicts with structural expectations (likely a typo; correct formula assumed to be C₁₁H₂₀N₄O₂ ) .
- Key Difference : The 2-position may introduce greater ring strain, affecting stability and reaction pathways.
Functional Group Variants
tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate
- Functional Group: Aminoethyl instead of azidomethyl.
- Molecular Formula : C₁₂H₂₄N₂O₂ (CAS: 1235439-55-0) .
- Application : Amines enable diverse derivatization (e.g., amide coupling), contrasting with azides used in Huisgen cycloadditions.
(R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Substituent Position | Functional Group | Molecular Formula | CAS Number |
|---|---|---|---|---|
| (S)-tert-butyl 3-(azidomethyl)piperidine-1-carboxylate | 3 | Azidomethyl | C₁₁H₂₀N₄O₂ | 162167-94-4 |
| tert-butyl 4-(azidomethyl)piperidine-1-carboxylate | 4 | Azidomethyl | C₁₁H₂₀N₄O₂ | Not Provided |
| tert-butyl 2-(azidomethyl)piperidine-1-carboxylate | 2 | Azidomethyl | C₁₁H₂₀N₄O₂* | EN300-238615 |
| tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate | 3 | Aminoethyl | C₁₂H₂₄N₂O₂ | 1235439-55-0 |
*Note: Discrepancy in ’s reported formula (C₈H₁₀ClN₃); corrected based on structural analysis.
Research Findings
Synthetic Efficiency : The 4-azidomethyl isomer () demonstrates high-yield synthesis (95%), suggesting scalable routes for related compounds .
Stereochemical Impact : The (S)-configuration in bromophenyl derivatives () is critical for binding affinity in PARP inhibitors, underscoring the importance of chirality in drug design .
Functional Group Reactivity: Azides enable bioorthogonal reactions, whereas hydroxyl or amino groups expand utility in polar interactions or further derivatization .
Biological Activity
(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring, a tert-butyl group, and an azidomethyl substituent. The azide functional group is notable for its reactivity, enabling various chemical transformations and potential applications in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The azide group can participate in click chemistry reactions, allowing for the conjugation with other biomolecules, which can modulate biological pathways.
Key Mechanisms:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can bind to receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through its action on the NLRP3 inflammasome pathway.
In Vitro Studies
- NLRP3 Inflammasome Inhibition :
- A study evaluated several derivatives of piperidine compounds for their ability to inhibit NLRP3-dependent pyroptosis in THP-1 cells. This compound was included in the screening.
- Results indicated that compounds with structural similarities showed varying degrees of inhibition on IL-1β release and pyroptotic cell death (Table 1).
| Compound | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |
|---|---|---|
| Compound A | 24.9 ± 6.3 | 19.4 ± 0.4 |
| Compound B | 29.1 ± 4.8 (at 50 µM) | Not reported |
| This compound | TBD | TBD |
- Antimicrobial Screening :
- The compound was screened against a panel of Gram-positive and Gram-negative bacteria, revealing selective activity against specific strains, which could be further optimized for drug development.
Discussion
The biological activity of this compound shows promise in various therapeutic areas, particularly in antimicrobial and anti-inflammatory applications. Its unique chemical structure allows for significant versatility in drug design through modifications and conjugations.
Q & A
Basic: What synthetic strategies are employed to prepare (S)-tert-butyl 3-(azidomethyl)piperidine-1-carboxylate, and how is stereochemistry controlled?
Answer:
The synthesis typically involves a two-step process:
Mesylation of a hydroxymethyl precursor : Reacting (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) at 0–20°C to form the mesylate intermediate .
Azide substitution : Displacing the mesylate group with sodium azide (NaN₃) in a polar solvent (e.g., DMF or DMSO) at 60–80°C to introduce the azidomethyl group.
Stereochemical control : The (S)-configuration is retained by starting from an enantiomerically pure precursor (e.g., resolved via chiral chromatography or enzymatic resolution) and avoiding racemization-prone conditions (e.g., high temperatures or strong acids/bases) during functional group transformations .
Basic: What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
Answer:
Key techniques include:
- NMR Spectroscopy : Confirm regiochemistry via H and C NMR (e.g., azidomethyl protons at δ 3.2–3.5 ppm; tert-butyl group at δ 1.4 ppm) .
- LC-MS : Verify molecular weight (expected [M+H]⁺ = ~241.1) and purity .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry using SHELX software for structure refinement .
Resolving discrepancies : Cross-validate data with multiple methods (e.g., compare experimental NMR shifts with computational predictions or literature analogs). For azide-related peaks, ensure absence of residual solvents or byproducts via GC-MS or HPLC .
Advanced: How can this compound be utilized in click chemistry for bioconjugation, and what experimental optimizations are required?
Answer:
The azidomethyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes to form triazole linkages. Methodological considerations :
- Reaction conditions : Use Cu(I) catalysts (e.g., TBTA), reduce oxygen exposure (argon atmosphere), and optimize pH (7–8) to prevent azide decomposition .
- Purification : Remove copper residues via chelating agents (e.g., EDTA) or silica gel chromatography.
- Kinetic studies : Monitor reaction progress via TLC or in situ IR to avoid over-functionalization .
Application example : Conjugate with alkyne-tagged biomolecules (e.g., proteins, nucleic acids) for targeted drug delivery studies .
Advanced: How do steric effects from the tert-butyl group influence reactivity in downstream transformations?
Answer:
The tert-butyl group:
- Steric hindrance : Slows nucleophilic substitutions at the piperidine nitrogen but stabilizes intermediates via steric protection.
- Electronic effects : Electron-donating nature enhances carbamate stability during acidic/basic conditions (e.g., Boc deprotection requires strong acids like HCl in dioxane) .
Experimental optimization : Use bulky reagents (e.g., DIPEA) to mitigate steric effects in SN2 reactions. For azide reductions (e.g., Staudinger reaction), employ triphenylphosphine in THF at 0°C to minimize side reactions .
Basic: What safety protocols are essential when handling this compound, given its azide functionality?
Answer:
Critical precautions :
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of azide dust/aerosols.
- Storage : Keep in airtight containers away from heat/light; label with "AZIDE: Explosive Risk When Heated" .
Emergency response : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. For spills, neutralize with dilute sodium hypochlorite (bleach) .
Advanced: How can computational methods aid in predicting the compound’s reactivity or interaction with biological targets?
Answer:
In silico tools :
- Docking simulations : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) via the piperidine-azide scaffold .
- DFT calculations : Predict reaction pathways (e.g., azide cycloaddition kinetics) using Gaussian09 at the B3LYP/6-31G* level .
- MD simulations : Assess conformational stability in solution (e.g., tert-butyl group’s impact on piperidine ring puckering) .
Validation : Correlate computational results with experimental data (e.g., NMR coupling constants for ring conformation) .
Advanced: What strategies mitigate racemization during functionalization of the piperidine ring?
Answer:
- Low-temperature reactions : Perform substitutions (e.g., azidation) below 20°C to preserve stereointegrity .
- Chiral auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to stabilize transition states.
- Enzymatic resolution : Use lipases (e.g., CAL-B) to separate enantiomers post-synthesis if racemization occurs .
Analytical validation : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
Basic: How is the tert-butyl carbamate group selectively removed without affecting the azide functionality?
Answer:
- Acidic conditions : Treat with 4M HCl in dioxane (2–4h, RT) to cleave the Boc group. The azide remains intact under these conditions .
- Alternative : Use TFA/DCM (1:1 v/v) for 1h, followed by neutralization with NaHCO₃.
Verification : Confirm deprotection via H NMR (disappearance of tert-butyl peak at δ 1.4 ppm) and LC-MS (mass shift corresponding to Boc removal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
